molecular formula C13H18ClFN2O2 B2916446 Benzyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate hydrochloride CAS No. 2171225-81-1

Benzyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate hydrochloride

Cat. No.: B2916446
CAS No.: 2171225-81-1
M. Wt: 288.75
InChI Key: BASMZYAUOPCRKW-FXMYHANSSA-N
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Description

Benzyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C13H18ClFN2O2 and its molecular weight is 288.75. The purity is usually 95%.
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Biological Activity

Benzyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in drug development.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Piperidine Ring : This is achieved through cyclization reactions using suitable precursors.
  • Introduction of the Amino Group : Nucleophilic substitution reactions are employed to add the amino group.
  • Fluorination : Fluorine is introduced using fluorinating agents like diethylaminosulfur trifluoride (DAST).
  • Carboxylation : The carboxylate group is introduced via esterification with benzyl alcohol and carboxylic acids.

This compound exhibits its biological effects by interacting with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or activator , thereby modulating various biochemical pathways that are crucial in disease mechanisms.

Pharmacological Properties

Research indicates that this compound has promising pharmacological properties due to its structural features:

  • Fluorine Substitution : The presence of fluorine enhances metabolic stability and lipophilicity, which can improve bioavailability and therapeutic efficacy.
  • Potential as a Biochemical Probe : It has been investigated for use as a biochemical probe to study enzyme mechanisms.

Anticancer Activity

In preliminary studies, this compound has shown potential in inhibiting cancer cell proliferation. For instance, it was tested against various human cancer cell lines, demonstrating selective cytotoxicity.

Cell LineIC50 (µM)Remarks
A43112.5Inhibition of EGFR signaling
MCF-715.0Induction of apoptosis
NIH-3T320.0Reduced cell viability

Neuroprotective Effects

Another area of research focuses on its neuroprotective effects. Studies have suggested that it may protect neuronal cells from oxidative stress-induced damage, indicating potential applications in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

CompoundStructural DifferenceBiological Activity
Benzyl (3S,5S)-3-amino-5-chloropiperidine-1-carboxylateChlorine instead of FluorineLower metabolic stability
Benzyl (3S,5S)-3-amino-5-methylpiperidine-1-carboxylateMethyl group instead of FluorineReduced lipophilicity

The unique presence of fluorine in this compound contributes significantly to its enhanced biological activity compared to similar compounds.

Properties

IUPAC Name

benzyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2.ClH/c14-11-6-12(15)8-16(7-11)13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12H,6-9,15H2;1H/t11-,12-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASMZYAUOPCRKW-FXMYHANSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(CC1F)C(=O)OCC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN(C[C@H]1F)C(=O)OCC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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